molecular formula C11H17NO2 B2719475 3-Aminoadamantane-1-carboxylic acid CAS No. 6240-10-4

3-Aminoadamantane-1-carboxylic acid

Cat. No.: B2719475
CAS No.: 6240-10-4
M. Wt: 195.262
InChI Key: ZBPOKYGSYKBAAW-YDRMRZIKSA-N
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Description

3-Aminoadamantane-1-carboxylic acid is a derivative of adamantane, a polycyclic cage molecule known for its high symmetry and remarkable properties. The compound has the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . It is widely used in various fields of scientific research due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoadamantane-1-carboxylic acid typically involves the nitration of amantadine or its salts, followed by a hydroxylation reaction under alkaline conditions . The process is relatively straightforward and can be performed at temperatures ranging from 10°C to 30°C.

Industrial Production Methods: For industrial production, the preparation method employs easily obtainable raw materials and is designed to be environmentally friendly, cost-effective, and high-yielding. The yield of the process is generally higher than 80%, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Aminoadamantane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the amino and carboxylic acid functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-aminoadamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is particularly valuable in drug delivery systems, where the compound can act as an anchor in lipid bilayers . Additionally, the rigid cage structure of adamantane shields adjacent functional groups from metabolic cleavage, thereby augmenting drug stability and distribution in blood plasma .

Comparison with Similar Compounds

Uniqueness: 3-Aminoadamantane-1-carboxylic acid stands out due to its unique combination of amino and carboxylic acid functional groups, which enable a wide range of chemical reactions and applications. Its high yield and cost-effective production methods further enhance its appeal for industrial applications.

Properties

IUPAC Name

3-aminoadamantane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPOKYGSYKBAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6240-10-4
Record name 3-aminoadamantane-1-carboxylic acid
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